molecular formula C11H12F2O B7938823 1-(3,4-Difluorophenyl)pentan-2-one

1-(3,4-Difluorophenyl)pentan-2-one

Cat. No.: B7938823
M. Wt: 198.21 g/mol
InChI Key: REMCBMKFFIFCKV-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)pentan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₀F₂O. Its structure comprises a pentan-2-one backbone substituted at the 1-position with a 3,4-difluorophenyl group.

Properties

IUPAC Name

1-(3,4-difluorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-2-3-9(14)6-8-4-5-10(12)11(13)7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMCBMKFFIFCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)pentan-2-one typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable ketone precursor under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 3,4-difluorobenzaldehyde reacts with pentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorophenyl)pentan-2-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Research on potential pharmaceutical applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

1-((3,4-Difluorophenyl)thio)pentan-2-one (CAS 299934-41-1)

This discontinued compound replaces the oxygen atom in the ketone group of the target molecule with a sulfur atom, forming a thioether linkage. Key differences include:

  • Stability : Thioethers are prone to oxidation (e.g., forming sulfoxides or sulfones), which may explain its discontinuation .
  • Applications: While 1-(3,4-Difluorophenyl)pentan-2-one might be preferred in drug synthesis for stability, the thio analog could serve as a precursor in organosulfur chemistry.

4,4-Dimethyl-2-pentanone (CAS 590-50-1)

A branched aliphatic ketone with methyl groups at the 4-position:

  • Physical Properties : Branched structures typically exhibit lower boiling points compared to linear analogs due to reduced surface area and van der Waals interactions.
  • Solubility : Increased hydrophobicity from methyl groups may limit aqueous solubility, whereas the difluorophenyl group in the target compound could enhance polarity.

Perfluorinated Compounds (e.g., Decafluoro- and Octafluoro Derivatives)

highlights fully fluorinated alkanes (e.g., decafluoro-1-[(trifluorovinyl)oxy]pentane). These differ significantly:

  • Chemical Inertness : Perfluorinated compounds exhibit extreme thermal and chemical stability, whereas the target’s partial fluorination balances reactivity and functionality.
  • Environmental Impact : Perfluorinated compounds are environmentally persistent, while the target’s aromatic fluorination may offer better biodegradability .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
This compound Not provided C₁₁H₁₀F₂O 200.19 g/mol Fluorinated aromatic ketone, electronic modulation
1-((3,4-Difluorophenyl)thio)pentan-2-one 299934-41-1 C₁₁H₁₀F₂OS 232.26 g/mol Thioether analog, discontinued
4,4-Dimethyl-2-pentanone 590-50-1 C₇H₁₄O 114.19 g/mol Branched aliphatic ketone, solvent use
Decafluoro-1-[(trifluorovinyl)oxy]pentane 73928-40-2 C₇F₁₆O 428.04 g/mol Fully fluorinated, high stability

Research Findings and Implications

  • Electronic Modulation : The 3,4-difluorophenyl group in the target compound enhances electrophilicity at the ketone, favoring reactions like Grignard additions or condensations. The thio analog’s reduced electronegativity may limit such applications .
  • Biological Relevance: Fluorinated aryl ketones are explored in drug discovery for improved metabolic stability and target binding.
  • Industrial Utility: Branched ketones (e.g., 4,4-dimethyl-2-pentanone) serve as non-polar solvents, whereas the target compound’s polarity may suit specialized applications like liquid crystals or catalysts .

Biological Activity

1-(3,4-Difluorophenyl)pentan-2-one is a compound with notable structural features that contribute to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to a pentan-2-one backbone. Its molecular formula is C11H12F2OC_11H_{12}F_2O, and it has a molecular weight of approximately 202.21 g/mol. The compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in a study involving human breast cancer cell lines, the compound reduced cell viability and induced cell cycle arrest at the G1 phase. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. Results showed a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL for various bacterial strains, indicating potent antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa32

Study 2: Anticancer Properties

In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation by approximately 50% at a concentration of 25 µM after 48 hours.

Treatment Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

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